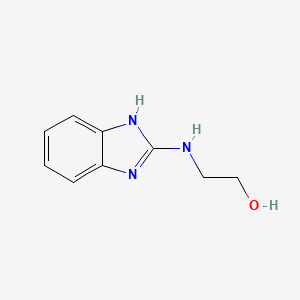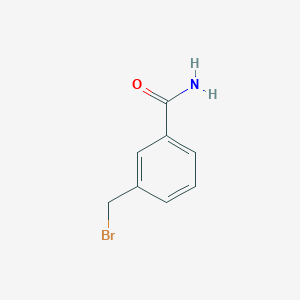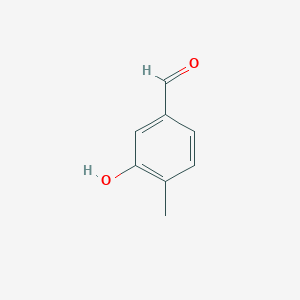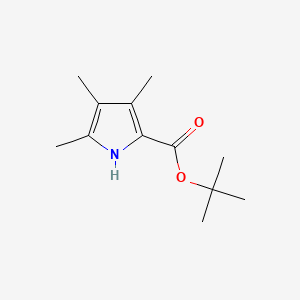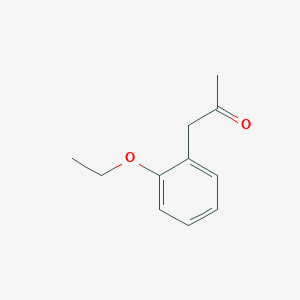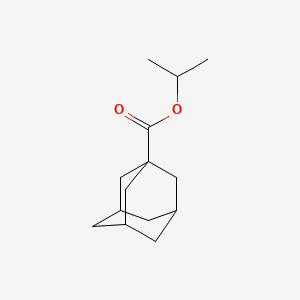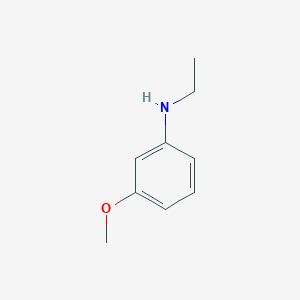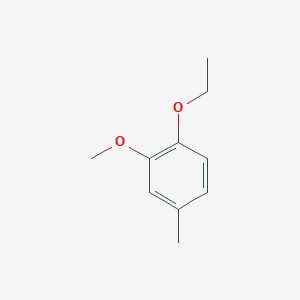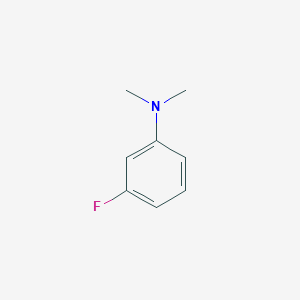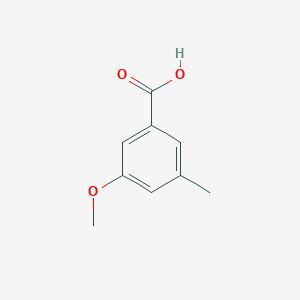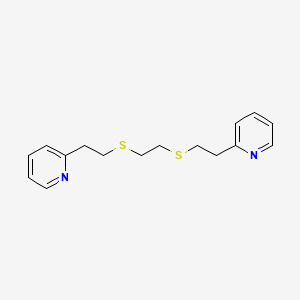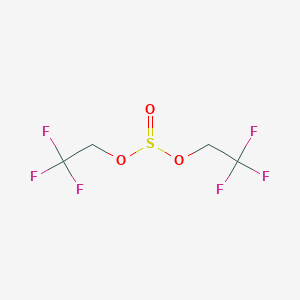
Bis(2,2,2-trifluoroethyl) sulfite
Overview
Description
Bis(2,2,2-trifluoroethyl) sulfite is an organic sulfite compound with the molecular formula C4H4F6O3S. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. This compound is characterized by the presence of trifluoroethyl groups attached to a sulfite moiety, contributing to its high reactivity and stability under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethyl) sulfite typically involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction with sulfur trioxide is conducted in a solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,2-trifluoroethyl) sulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bis(2,2,2-trifluoroethyl) sulfate.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products:
Oxidation: Bis(2,2,2-trifluoroethyl) sulfate.
Substitution: Various substituted sulfite derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) sulfite is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which bis(2,2,2-trifluoroethyl) sulfite exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroethyl groups enhance its reactivity, allowing it to participate in a wide range of reactions. Its molecular targets include various enzymes and proteins that interact with sulfite compounds, influencing metabolic pathways and biochemical processes .
Comparison with Similar Compounds
- Bis(2,2,2-trifluoroethyl) ether
- Bis(2,2,2-trifluoroethyl) sulfate
- 2,2,2-Trifluoroethyl methyl sulfite
Comparison:
- Bis(2,2,2-trifluoroethyl) sulfite is unique due to its sulfite moiety, which imparts distinct reactivity compared to ethers and sulfates. It is more reactive in nucleophilic substitution reactions compared to bis(2,2,2-trifluoroethyl) ether and has different oxidation properties compared to bis(2,2,2-trifluoroethyl) sulfate .
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOLEGWKGMONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312357 | |
| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53749-89-6 | |
| Record name | NSC252924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride?
A1: The research paper investigates the reaction of this compound with chlorine fluoride, providing evidence for an Arbuzov rearrangement mechanism []. This rearrangement is a two-step process involving the attack of a nucleophile (in this case, the sulfite) on an alkyl halide (chlorine fluoride), followed by a rearrangement that leads to the formation of a new phosphorus-carbon bond. The study delves into the specific reaction pathway and product formation, offering valuable insights into the reactivity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


